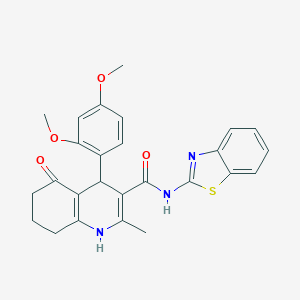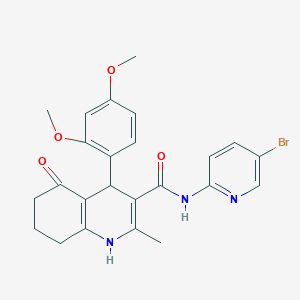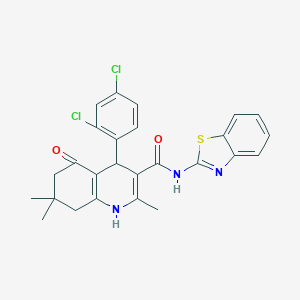![molecular formula C29H19F3N2O2S B304257 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FSN-01, and it is a member of the nicotinonitrile family. FSN-01 has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of FSN-01 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. FSN-01 has been found to inhibit the activity of MMP-9, an enzyme that is involved in cancer cell invasion and metastasis. FSN-01 has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
FSN-01 has been found to exhibit unique biochemical and physiological effects. FSN-01 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. FSN-01 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. FSN-01 has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using FSN-01 in lab experiments is its ability to inhibit the growth of various cancer cells. This makes FSN-01 a potential candidate for the development of new cancer therapies. FSN-01 also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using FSN-01 in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on FSN-01. One of the future directions is to investigate the potential of FSN-01 as a cancer therapy. Further studies are needed to determine the optimal dosage and administration route of FSN-01 in vivo. Another future direction is to investigate the potential of FSN-01 as a treatment for inflammatory and oxidative stress-related diseases. Further studies are needed to determine the mechanism of action of FSN-01 in these diseases. Additionally, further studies are needed to investigate the safety and toxicity of FSN-01 in vivo.
合成法
FSN-01 can be synthesized using various methods, but the most common method is the one-pot synthesis. This method involves the reaction of 4-(trifluoromethyl)nicotinonitrile, 2-mercaptoethanol, and 4-methoxybenzaldehyde in the presence of a catalyst. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of FSN-01 using this method is around 60%.
科学的研究の応用
FSN-01 has been found to exhibit potential applications in various fields of scientific research. One of the most promising applications of FSN-01 is in the field of cancer research. FSN-01 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. FSN-01 works by inhibiting the activity of certain enzymes that are essential for cancer cell growth. FSN-01 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
製品名 |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile |
|---|---|
分子式 |
C29H19F3N2O2S |
分子量 |
516.5 g/mol |
IUPAC名 |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H19F3N2O2S/c1-36-21-9-6-17(7-10-21)26-14-25(29(30,31)32)24(15-33)28(34-26)37-16-27(35)19-8-11-23-20(13-19)12-18-4-2-3-5-22(18)23/h2-11,13-14H,12,16H2,1H3 |
InChIキー |
SCDAPQJOUAPADY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







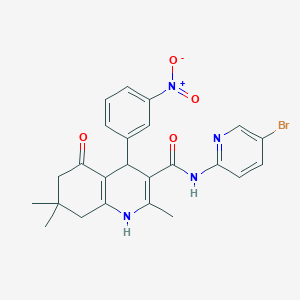

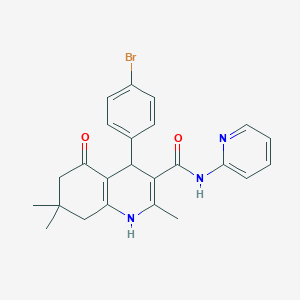
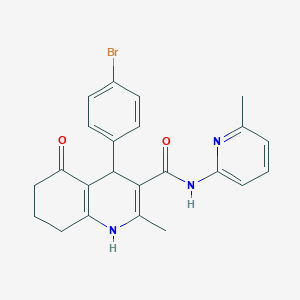
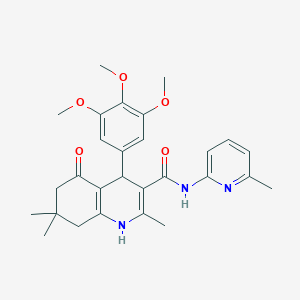
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)

